Acid Black 24

Description

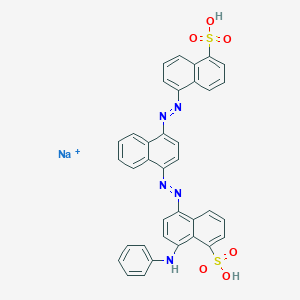

Structure

3D Structure of Parent

Properties

CAS No. |

3071-73-6 |

|---|---|

Molecular Formula |

C36H25N5NaO6S2 |

Molecular Weight |

710.7 g/mol |

IUPAC Name |

disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |

InChI Key |

QLSIPNJOWGWIBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

3071-73-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

30255-64-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acid black S acid black S, disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Acid Black 24 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications, and applications of Acid Black 24, a synthetic dye with relevance in various scientific and industrial fields. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Properties and Specifications

This compound, also known by its Colour Index name C.I. 26370, is a disazo dye characterized by its deep black color and solubility in water.[1][2][3] Its chemical structure and properties make it suitable for a range of applications, primarily in the dyeing of proteinaceous and polyamide substrates.[2][4]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| C.I. Name | This compound | |

| C.I. Number | 26370 | |

| CAS Number | 3071-73-6 | |

| Molecular Formula | C₃₆H₂₃N₅Na₂O₆S₂ | |

| Molecular Weight | 731.71 g/mol | |

| Appearance | Blue-black powder | |

| Absorption Maximum (λmax) | 557 nm |

Solubility and Spectroscopic Characteristics

This compound exhibits distinct solubility and spectroscopic behaviors that are critical for its application and analysis.

| Solvent | Solubility | Appearance of Solution | Reference(s) |

| Water | Soluble | Red-light blue to black | |

| Ethanol | Soluble | Navy | |

| Acetone | Slightly soluble | - | |

| Other Organic Solvents | Insoluble | - |

The dye's color is pH-sensitive. In an aqueous solution with strong hydrochloric acid, it appears green-light blue, while the addition of sodium hydroxide results in a purplish-red color. When dissolved in concentrated sulfuric acid, this compound is powder blue, which turns to a dark green-light blue upon dilution. In concentrated nitric acid, it presents as a red-light brown that transitions to yellow.

Experimental Protocols

General Textile Dyeing Protocol

This protocol outlines a general procedure for the application of this compound in textile dyeing. The specific parameters may require optimization based on the substrate and desired outcome.

1. Preparation of the Dye Bath:

-

Calculate the required amount of this compound dye based on the weight of the textile and the desired color depth.

-

Dissolve the dye powder in warm water with gentle stirring to ensure it is fully dissolved.

-

Adjust the pH of the dye bath to a slightly acidic range, typically between 4.5 and 5.5, using an appropriate acidifying agent.

2. Preparation of the Textile Material:

-

Ensure the textile is clean and free from any impurities that might interfere with dye uptake. A pre-wash may be necessary.

-

For natural fibers like wool or silk, a scouring pre-treatment can improve dye penetration and colorfastness.

3. Dyeing Process:

-

Immerse the wetted textile material into the dye bath, ensuring it is fully submerged and can move freely for even dyeing.

-

Gradually heat the dye bath to a temperature between 60°C and 100°C (140°F to 212°F).

-

Maintain the temperature and periodically agitate the bath to promote even dye distribution. The dyeing time will vary depending on the material and desired shade.

-

Monitor and maintain the acidic pH of the dye bath throughout the process.

4. Post-Dyeing Treatment:

-

Once the desired color is achieved, remove the textile from the dye bath.

-

Rinse the material thoroughly with water to remove any unfixed dye.

-

Further washing, potentially with a fixative, may be required to enhance colorfastness.

Visualizations

Experimental Workflow for Textile Dyeing

The following diagram illustrates the general workflow for dyeing textiles with this compound.

Caption: General workflow for textile dyeing with this compound.

Applications

The primary application of this compound is in the dyeing of various materials. Its strong affinity for protein and polyamide fibers makes it particularly effective for:

-

Wool and silk fabrics

-

Nylon and other polyamides

-

Leather goods

Additionally, the barium salt of this compound can be used as an organic pigment. While its primary use is industrial, its well-defined chemical properties could make it a useful model compound in research settings for studies on dye-substrate interactions, degradation pathways, or in the development of analytical techniques.

References

The Core Mechanism of Acid Black 24 Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 24, also known by names such as Naphthol Blue Black and Amido Black 10B, is a diazo dye widely utilized in biological and biochemical research for the staining of proteins. Its application spans from the visualization of protein bands in gel electrophoresis and on western blot membranes to the histological staining of tissues. This guide provides a detailed exploration of the physicochemical principles that govern the interaction of this compound with proteins, offering a comprehensive understanding of its mechanism of action.

Physicochemical Properties of this compound

This compound is an anionic dye with the chemical formula C₃₆H₂₃N₅Na₂O₆S₂ and a molecular weight of 731.71 g/mol [1]. Its structure is characterized by two azo groups (-N=N-), which are responsible for its chromophoric properties, and two sulfonate (-SO₃⁻) groups that confer a net negative charge in solution, classifying it as an acid dye. The presence of multiple aromatic rings also contributes to its binding characteristics.

Core Mechanism of Action in Protein Staining

The staining mechanism of this compound is a multifactorial process primarily driven by non-covalent interactions between the anionic dye molecules and the amino acid residues of proteins. The key interactions involved are electrostatic interactions, hydrogen bonding, and van der Waals forces.

Electrostatic Interactions

The primary driving force behind this compound staining is the electrostatic attraction between the negatively charged sulfonate groups of the dye and positively charged groups on proteins. In an acidic staining solution, the amino groups (-NH₂) of basic amino acid residues (lysine, arginine, and histidine) and the N-terminal amino group of the protein become protonated (-NH₃⁺). This creates localized positive charges on the protein surface, which then form strong ionic bonds with the anionic dye molecules.

The acidic environment of the staining solution is therefore crucial for effective staining. The low pH ensures the protonation of basic amino acid residues, maximizing the number of available cationic sites for the dye to bind.

Hydrogen Bonding

In addition to ionic interactions, hydrogen bonding plays a significant role in stabilizing the dye-protein complex. The hydroxyl (-OH) and amino (-NH₂) groups on the this compound molecule can act as hydrogen bond donors, while the azo groups (-N=N-) and sulfonate groups can act as hydrogen bond acceptors. These groups can form hydrogen bonds with corresponding donor and acceptor groups on the protein backbone and amino acid side chains.

Van der Waals Forces

The large, planar aromatic ring structures of this compound facilitate van der Waals interactions with the nonpolar regions of proteins. These weak, short-range forces contribute to the overall binding affinity and stability of the dye-protein complex, particularly in hydrophobic pockets of the protein structure.

The Role of Staining and Destaining Solutions

The composition of the staining and destaining solutions is critical for achieving optimal staining results with high sensitivity and low background.

-

Acidic Component (e.g., Acetic Acid): As previously mentioned, the acid creates a low pH environment, which is essential for the protonation of amino groups on proteins, thereby promoting electrostatic interactions with the anionic dye.

-

Organic Solvent (e.g., Methanol, Ethanol): The organic solvent in the staining solution helps to dissolve the dye and can also aid in the fixation of proteins, preventing them from diffusing out of the gel or membrane. In destaining solutions, the organic solvent helps to remove unbound or weakly bound dye molecules from the background, enhancing the signal-to-noise ratio. The mechanism of destaining relies on shifting the equilibrium of the dye-protein binding. The high concentration of organic solvent and acid in the destaining solution helps to solubilize the dye and disrupt the non-covalent interactions, causing the dye to dissociate from the protein and the matrix.

Data Presentation: Staining Protocols and Parameters

The following tables summarize typical quantitative data for this compound (Naphthol Blue Black) staining protocols for polyacrylamide gels and nitrocellulose/PVDF membranes.

Table 1: Staining Solution Parameters

| Component | Concentration (w/v or v/v) | Purpose |

| This compound | 0.1% | Staining of proteins |

| Acetic Acid | 7% | To create an acidic environment for binding |

| Methanol (optional) | 10% - 50% | To aid in dye solubility and protein fixation |

Table 2: Experimental Protocol Parameters

| Application | Staining Time | Destaining Solution | Destaining Time |

| Polyacrylamide Gel | 2 hours | 7% Acetic Acid | 2 hours to overnight |

| Nitrocellulose/PVDF Membrane | 15 - 30 minutes | 50% Methanol, 7% Acetic Acid | 5 - 10 minutes |

Experimental Protocols

General Protein Staining of Polyacrylamide Gels

-

Fixation (Optional but Recommended): Immerse the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes. This step fixes the proteins in the gel matrix and removes interfering substances.

-

Staining: Prepare a 0.1% (w/v) solution of this compound in 7% (v/v) acetic acid. Immerse the gel in the staining solution and agitate gently for at least 2 hours at room temperature.

-

Destaining: Transfer the gel to a destaining solution of 7% (v/v) acetic acid. Agitate gently and change the destaining solution periodically until the protein bands are clearly visible against a clear background. For polyacrylamide gels, this may take several hours to overnight.

Staining of Proteins on Nitrocellulose or PVDF Membranes

-

Washing: After protein transfer, wash the membrane briefly with deionized water.

-

Staining: Prepare a staining solution of 0.1% (w/v) this compound in 10% (v/v) methanol and 2% (v/v) acetic acid. Immerse the membrane in the staining solution for 15-30 minutes with gentle agitation.

-

Destaining: Rapidly destain the membrane in a solution of 50% (v/v) methanol and 7% (v/v) acetic acid for 5-10 minutes, or until the protein bands are clearly visible.

-

Final Wash: Wash the membrane with deionized water to stop the destaining process.

Mandatory Visualizations

Caption: Core electrostatic interaction in this compound staining.

Caption: General experimental workflow for this compound staining.

Caption: Non-covalent forces in this compound-protein binding.

References

An In-depth Technical Guide to Naphthol Blue Black (Amido Black 10B) for Histological and Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries into the application of Acid Black 24 for histological and cellular staining have revealed a lack of established protocols in the scientific literature. This dye is predominantly utilized in the textile and leather industries. However, a closely related and highly effective alternative, Naphthol Blue Black (also known as Amido Black 10B, Acid Black 1, or C.I. 20470), is a well-documented and versatile anionic dye for biological staining. This guide provides a comprehensive technical overview of Naphthol Blue Black, its mechanisms, and detailed protocols for its use in protein staining on various platforms.

Naphthol Blue Black is a diazo dye that serves as a rapid and sensitive method for staining proteins, making it a valuable tool in histology, biochemistry, and molecular biology.[1][2] It is particularly useful for the visualization of proteins in electrophoresis gels and on transfer membranes, as well as for staining specific components in tissue sections, such as collagen, hemoglobin, and reticulin.[1][3] Its mechanism of action involves the electrostatic interaction between the anionic sulfonate groups of the dye and the cationic amino groups of proteins under acidic conditions, resulting in the formation of a stable blue-black complex.

Physicochemical Properties and Specifications

A summary of the key quantitative data and properties of Naphthol Blue Black is presented below for easy reference.

| Property | Value | References |

| C.I. Name | Acid Black 1 | [4] |

| C.I. Number | 20470 | |

| CAS Number | 1064-48-8 | |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | |

| Molecular Weight | 616.49 g/mol | |

| Appearance | Black Powder | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (λmax) | 618-620 nm in water |

Staining Solutions and Reagents

The following tables provide formulations for the necessary staining and destaining solutions for various applications.

For Histological Staining of Paraffin Sections

| Solution | Reagent | Quantity (for 100 mL) |

| Naphthol Blue Black Staining Solution | Naphthol Blue Black Powder | 0.1 g |

| Glacial Acetic Acid | 7 mL | |

| Distilled Water | 93 mL | |

| Differentiating Solution | Ethanol (95%) | 100 mL |

For Protein Staining on Membranes and Gels

| Solution | Reagent | Quantity (for 100 mL) | References |

| Staining Solution | Naphthol Blue Black Powder | 0.1 g | |

| Methanol | 40 mL | ||

| Glacial Acetic Acid | 10 mL | ||

| Distilled Water | 50 mL | ||

| Destaining Solution | Methanol | 50 mL | |

| Glacial Acetic Acid | 7 mL | ||

| Distilled Water | 43 mL |

Experimental Protocols

Detailed methodologies for key applications of Naphthol Blue Black are provided below.

Protocol 1: Staining of Proteins on Nitrocellulose or PVDF Membranes

This protocol is suitable for the visualization of proteins after Western blotting.

-

Washing: Following protein transfer, wash the membrane three times for 5 minutes each with deionized water to remove residual transfer buffer.

-

Staining: Immerse the membrane in the Naphthol Blue Black staining solution for 1-5 minutes with gentle agitation. Longer staining times may increase background.

-

Destaining: Transfer the membrane to the destaining solution and agitate for 1-3 cycles, or until the protein bands are clearly visible against a faint background.

-

Final Rinse: Rinse the membrane with deionized water for 10 minutes, changing the water once.

-

Drying and Imaging: Allow the membrane to air dry completely before imaging or storage.

Protocol 2: Staining of Proteins in Polyacrylamide Gels (PAGE)

This method is used for the general visualization of protein bands after electrophoresis.

-

Fixation: Place the gel in a fixing solution (typically a mixture of methanol and acetic acid) for at least 15 minutes to precipitate and immobilize the proteins within the gel matrix.

-

Staining: Immerse the fixed gel in the Naphthol Blue Black staining solution for 30-60 minutes at room temperature with gentle agitation.

-

Destaining: Transfer the gel to the destaining solution. Destain for several hours or overnight, with several changes of the solution, until the protein bands are sharply defined against a clear background.

-

Storage: The destained gel can be stored in deionized water.

Protocol 3: Histological Staining of Paraffin-Embedded Tissue Sections

This protocol can be used to demonstrate collagen and other protein-rich structures in tissue.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining: Immerse the slides in the histological Naphthol Blue Black staining solution for 5-10 minutes.

-

Differentiation: Briefly rinse the slides in 95% ethanol to remove excess stain.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships.

Conclusion

Naphthol Blue Black is a robust and versatile dye for the staining of proteins in a variety of research applications. Its high sensitivity and the straightforward nature of the staining protocols make it an excellent choice for visualizing proteins on membranes and in gels, as well as for identifying protein-rich structures within tissue sections. While this compound is not suitable for these applications, Naphthol Blue Black provides a reliable and well-documented alternative for researchers, scientists, and drug development professionals. Proper adherence to the protocols outlined in this guide will ensure consistent and high-quality staining results.

References

Solubility Profile of Acid Black 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Acid Black 24 in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound, a diazo dye, is a critical parameter for its application in various industrial and research settings. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 25.19 g/L[1] | 20 | The aqueous solution is reddish-blue to black. Adding concentrated hydrochloric acid turns the solution greenish-blue, while adding concentrated sodium hydroxide solution results in a date-red color.[1] |

| Ethanol | Soluble[1][2][3] | Not Specified | The solution has a navy blue color. |

| Acetone | Slightly Soluble | Not Specified | |

| Ethylene Glycol Ether | Soluble | Not Specified | |

| Other Organic Solvents | Insoluble | Not Specified |

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility of dyes like this compound is the shake-flask method. This protocol is designed to create a saturated solution at a controlled temperature and then measure the concentration of the dissolved dye.

Materials

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Sealed containers (e.g., screw-cap flasks)

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired solvent in a sealed container. The amount of dye should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed container in a shaking incubator or on a magnetic stirrer with a controlled temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the container and allow it to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid dye, either centrifuge the mixture at a high speed or filter the solution using a syringe filter. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant or filtrate with the solvent. The dilution factor should be chosen to bring the absorbance within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. A blank containing the pure solvent should be used to zero the spectrophotometer.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions to create a calibration curve of absorbance versus concentration.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Acid Black 24 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Acid Black 24

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safety data sheet (SDS) and handling precautions for this compound (CAS No: 3071-73-6), a synthetic azo dye.

Chemical Identification and Properties

This compound is a blue-black powder soluble in water and ethanol.[1][2][3] It is primarily used in the textile industry for dyeing wool, silk, and nylon, and also finds applications in leather and ink manufacturing.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Synonyms | C.I. This compound, Acid Black B, Weak Acid Black BR | |

| CAS Number | 3071-73-6 | |

| Molecular Formula | C36H23N5Na2O6S2 or C36H25N5NaO6S2 | |

| Molecular Weight | 710.7 g/mol or 731.71 g/mol | |

| Appearance | Blue-black powder | |

| Solubility | Soluble in water and ethanol; slightly soluble in acetone; insoluble in other organic solvents. | ChemBK, World dye variety, ChemicalBook |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are skin sensitization, serious eye irritation, and long-term adverse effects on aquatic life.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

A GHS classification summary from multiple notifications to the ECHA C&L Inventory also includes a warning for acute oral toxicity (H302: Harmful if swallowed) in a smaller percentage of notifications.

Caption: GHS Hazard Classification for this compound.

Toxicological Information

The available toxicological data for this compound is limited. The primary acute toxicity data point found is for oral ingestion in rats.

Table 3: Acute Toxicity Data for this compound

| Type of Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Rat | 15 g/kg | Details of toxic effects not reported other than lethal dose value. |

Experimental Protocols

Detailed experimental protocols for the cited LD50 study are not available in the referenced literature. However, a standard acute oral toxicity study (like OECD Guideline 423) would generally involve the following steps:

-

Animal Selection: Healthy, young adult laboratory rats of a single strain are used.

-

Dosage: The substance is administered in a single dose by gavage. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period to identify any pathological changes.

-

Data Analysis: The LD50 is calculated as the statistical estimate of the dose that would be lethal to 50% of the animals.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are crucial to minimize exposure and risk.

Precautions for Safe Handling

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.

Conditions for Safe Storage

-

Keep containers tightly closed.

-

Store in a cool, dry place.

-

Preserve in tight and light-resistant containers.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, use an approved respirator with a particulate filter.

-

Body Protection: Wear appropriate protective clothing to minimize skin contact. An eyewash facility and a safety shower should be readily available.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs: Get medical help. Take off contaminated clothing and wash it before reuse. |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, seek medical advice. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water (if the person is conscious). Get medical aid immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water, foam, alcohol-resistant foam, ABC powder.

-

Unsuitable Extinguishing Media: Water jet.

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation and wear appropriate PPE.

-

Environmental Precautions: Avoid release to the environment. Do not let the product enter drains.

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.

Caption: Emergency response for skin or eye contact with this compound.

Ecological and Disposal Considerations

Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects (H412). Therefore, it is imperative to prevent its release into the environment, including drains and waterways.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

The Dawn of Synthetic Darkness: A Technical History of Acid Black Dyes

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and scientific evolution of Acid Black dyes.

The advent of synthetic dyes in the 19th century revolutionized the textile industry and laid the groundwork for modern organic chemistry. Among the vast spectrum of colors synthesized, black dyes presented unique challenges and opportunities. This technical guide delves into the discovery and history of Acid Black dyes, a significant class of colorants that continue to find applications in various scientific and industrial fields.

From Aniline Black to Azo Dyes: The Genesis of Synthetic Black Colorants

The journey towards synthetic black dyes began with the discovery of Aniline Black. In 1834, the German chemist Friedlieb Ferdinand Runge observed that aniline, a derivative of coal tar, could produce a black color.[1] However, it was John Lightfoot in 1863 who first patented a commercially viable process for producing Aniline Black directly on cotton fibers.[2] This process involved the oxidation of aniline, and while it produced a deep and fast black, the application method was complex.[1]

The true breakthrough in the development of a wide array of synthetic dyes, including blacks, came with the understanding of diazo compounds and azo coupling. In 1858, Peter Griess discovered the diazotization reaction, a pivotal moment in dye chemistry.[2] This reaction allowed for the creation of azo dyes, which are characterized by the -N=N- chromophore. The first soluble azo dye, Bismarck Brown, was developed in 1862 by Martius and Lightfoot.[2] This paved the way for the synthesis of a vast number of dyes with varying colors and properties.

The Emergence of Acid Dyes and the First Acid Blacks

Acid dyes are a class of anionic dyes that are typically applied to protein fibers such as wool and silk, as well as synthetic polyamides like nylon, from an acidic dyebath. The earliest acid dyes appeared in the late 1860s. A significant milestone was the synthesis of the first azo mordant dye, Alizarin Yellow GG, in 1887. The first direct black dye, Direct Black BH, was introduced in 1890, followed by Direct Black E in 1898, which became a dye of major importance.

One of the most historically significant and enduring Acid Black dyes is Acid Black 1 , also known as Naphthol Blue Black or Amido Black 10B. Its discovery marked a crucial step in providing a versatile and reliable black dye for wool and silk.

Key Milestones in the Development of Early Acid Black Dyes

| Year | Discovery/Event | Key Scientist(s)/Company | Significance |

| 1834 | Observation of black color from aniline | Friedlieb Ferdinand Runge | First observation of a synthetic black dye. |

| 1858 | Discovery of the diazotization reaction | Peter Griess | Foundational reaction for the synthesis of all azo dyes. |

| 1862 | Development of Bismarck Brown | Martius and Lightfoot | The first soluble azo dye. |

| 1863 | Patent for Aniline Black | John Lightfoot | First commercially viable synthetic black dye. |

| Late 1880s | Development of Naphthol Blue Black (Acid Black 1) | Unknown | One of the earliest and most important Acid Black dyes. |

| 1890 | Introduction of Direct Black BH | The first direct black azo dye. | |

| 1898 | Introduction of Direct Black E | A highly significant direct black dye. |

Chemical Properties and Synthesis of Early Acid Black Dyes

The majority of early Acid Black dyes were azo dyes, typically containing one or more azo groups linking aromatic moieties, often naphthalene derivatives. The presence of sulfonic acid groups (-SO₃H) conferred water solubility and the ability to bind to the amino groups of protein fibers in an acidic medium.

Acid Black 1 (Naphthol Blue Black)

Chemical Formula: C₂₂H₁₄N₆Na₂O₉S₂

Molecular Weight: 616.49 g/mol

CAS Number: 1064-48-8

Synthesis of Acid Black 1:

The synthesis of Acid Black 1 is a two-step azo coupling process:

-

First Coupling (Acidic Conditions): p-Nitroaniline is diazotized and then coupled with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under acidic conditions.

-

Second Coupling (Alkaline Conditions): Aniline is diazotized and then coupled to the monoazo product from the first step under alkaline conditions.

Experimental Protocols

Representative Synthesis of an Azo Dye (General Procedure)

The following is a generalized laboratory procedure for the synthesis of a simple azo dye, illustrating the fundamental steps of diazotization and coupling.

Materials:

-

Aromatic amine (e.g., aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Coupling agent (e.g., phenol or β-naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the aromatic amine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the amine solution, keeping the temperature below 5°C. The reaction is complete when the solution gives a positive test for nitrous acid with starch-iodide paper.

-

-

Coupling:

-

Dissolve the coupling agent in a dilute solution of sodium hydroxide in a separate beaker and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring.

-

A brightly colored precipitate of the azo dye will form.

-

Allow the reaction to go to completion, then filter the dye, wash it with cold water, and dry it.

-

Signaling Pathways and Experimental Workflows in DOT Language

The logical progression from the foundational discoveries to the synthesis of a specific Acid Black dye can be visualized as follows:

Caption: Logical flow from foundational discoveries to the synthesis of Acid Black 1.

The experimental workflow for the synthesis of Acid Black 1 can be represented as:

Caption: Experimental workflow for the synthesis of Acid Black 1.

Quantitative Data of Early Acid Black Dyes

The fastness properties of early synthetic dyes were a significant concern, with many showing poor resistance to light and washing. The development of new dyes often focused on improving these characteristics.

| Dye Name | C.I. Name | Lightfastness (Wool) | Washfastness (Wool) |

| Aniline Black | Pigment Black 1 | Generally Good | Good |

| Naphthol Blue Black | Acid Black 1 | Fair to Good | Moderate |

| Early Direct Blacks | e.g., Direct Black E | Moderate | Poor to Moderate |

Note: Fastness ratings are qualitative and based on historical data. The Blue Wool Scale (for lightfastness) and Grey Scale (for washfastness) are modern standards and direct historical correlations can be approximate. Lightfastness of acid dyes can range from poor to excellent.

Conclusion

The discovery and development of Acid Black dyes were integral to the broader history of synthetic colorants. From the initial observations of aniline's color-forming properties to the sophisticated multi-step synthesis of complex azo dyes, this journey reflects the rapid advancements in organic chemistry during the 19th and early 20th centuries. The quest for a stable, versatile, and economically viable black dye drove innovation, leading to the creation of foundational products like Acid Black 1, which laid the groundwork for the vast array of synthetic colorants available today. This rich history continues to inform modern research in dye chemistry, materials science, and even the development of novel therapeutic agents.

References

An In-depth Technical Guide to Acid Dyes for Protein Analysis: Understanding Acid Black 24 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of specific acid dyes in protein analysis, with a primary focus on clarifying the roles of Acid Black 24 and the more commonly utilized Naphthol Blue Black (also known as Amido Black 10B or Acid Black 1). This document will delve into their chemical properties, applications in protein staining, and detailed experimental protocols, presenting quantitative data in a structured format and visualizing workflows for clarity.

Introduction: The Role of Acid Dyes in Protein Quantification

Acid dyes are a class of synthetic dyes that are widely used in the textile industry and have found significant applications in biological research, particularly for the staining of proteins. Their utility in protein analysis stems from their ability to bind to the basic amino acid residues in proteins, such as lysine, arginine, and histidine, as well as to the protein backbone itself. This binding is primarily electrostatic, involving the negatively charged sulfonate groups of the dye and the positively charged groups on the protein. This interaction allows for the visualization and quantification of proteins separated by electrophoresis or transferred to membranes.

A notable point of clarification is the distinction between This compound and Naphthol Blue Black . While both are acid dyes, the scientific literature and commercial suppliers predominantly reference Naphthol Blue Black (Amido Black 10B, Acid Black 1) for protein staining applications. This compound is primarily known as a textile and leather dye.[1][2] This guide will address both, focusing on the well-established protocols for Naphthol Blue Black in protein analysis.

Chemical and Physical Properties

To understand the application of these dyes, a comparison of their fundamental properties is essential. The following table summarizes the key characteristics of this compound and Naphthol Blue Black.

| Property | This compound | Naphthol Blue Black (Amido Black 10B / Acid Black 1) |

| Synonyms | C.I. This compound, C.I. 26370, Milling Black 2BNS | Amido Black 10B, Naphthol Blue Black, C.I. 20470, Acid Black 1 |

| CAS Number | 3071-73-6[3] | 1064-48-8 |

| Molecular Formula | C₃₆H₂₃N₅Na₂O₆S₂[3] | C₂₂H₁₄N₆Na₂O₉S₂ |

| Molecular Weight | 731.71 g/mol | 616.49 g/mol |

| Molecular Structure | Double azo class | Diazo dye |

| Appearance | Blue-black powder | Dark brown to black powder |

| Solubility | Soluble in water (red-light blue to black), soluble in ethanol (navy), slightly soluble in acetone. | Soluble in water (blue-black), soluble in ethanol (blue), slightly soluble in acetone. |

Applications in Protein Analysis

Naphthol Blue Black is a versatile stain used for the detection of proteins in various formats. Its primary applications include:

-

Staining proteins in polyacrylamide gels (SDS-PAGE): It serves as a general protein stain to visualize all proteins separated by electrophoresis.

-

Staining proteins on membranes: It is used for the total protein staining of nitrocellulose and polyvinylidene difluoride (PVDF) membranes in Western blotting. This is a crucial step for total protein normalization, an alternative to using housekeeping proteins as loading controls.

-

Quantification of protein: The dye can be eluted from stained protein bands and quantified spectrophotometrically.

The detection sensitivity of Naphthol Blue Black is approximately 20% that of Coomassie Brilliant Blue R-250. It can detect protein levels down to 50 ng on both PVDF and nitrocellulose membranes.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for using Naphthol Blue Black in protein analysis.

This protocol is adapted for staining proteins following separation by SDS-PAGE.

Materials:

-

Staining Solution: 0.1% (w/v) Naphthol Blue Black in 7% (v/v) acetic acid.

-

Destaining Solution: 7% (v/v) acetic acid.

-

Fixing Solution (optional but recommended): 40% methanol, 10% acetic acid.

Procedure:

-

Fixation (Optional): After electrophoresis, immerse the gel in the fixing solution for at least 1 hour. This step helps to precipitate the proteins within the gel matrix and remove interfering substances.

-

Staining: Decant the fixing solution and immerse the gel in the Naphthol Blue Black staining solution for a minimum of 2 hours at room temperature with gentle agitation.

-

Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint background. For polyacrylamide gels, this may take several hours or can be done overnight.

-

Storage: Once destained, the gel can be stored in distilled water.

This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

-

Staining Solution: 0.1% (w/v) Naphthol Blue Black in 10% (v/v) methanol and 2% (v/v) acetic acid.

-

Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.

-

Wash Solution: Distilled water.

Procedure:

-

Post-Transfer Wash: After protein transfer, wash the membrane briefly with distilled water.

-

Staining: Immerse the membrane in the staining solution for 15-30 minutes with gentle agitation.

-

Destaining: Transfer the membrane to the destaining solution and agitate for 5-10 minutes, or until the protein bands are clearly visible against a clear background.

-

Final Wash: Rinse the membrane with distilled water to remove residual destaining solution. The membrane can then be dried and imaged.

Quantitative Data Summary

The performance of a protein stain is evaluated based on several quantitative parameters. The table below summarizes the key metrics for Naphthol Blue Black.

| Parameter | Value / Observation |

| Detection Sensitivity | Approximately 20% of Coomassie Brilliant Blue R-250. |

| Limit of Detection | ~50 ng per protein band on nitrocellulose and PVDF membranes. |

| Linear Dynamic Range | While specific data is limited in the provided results, total protein stains like Naphthol Blue Black are generally considered to have a wider linear range than housekeeping proteins for normalization. |

| Compatibility | Suitable for polyacrylamide gels, agarose gels, nitrocellulose, and PVDF membranes. Compatible with downstream applications like protein sequencing. |

Visualizations

To further clarify the experimental processes and the relationship between the discussed dyes, the following diagrams are provided.

Caption: Workflow for staining proteins in polyacrylamide gels.

Caption: Workflow for staining proteins on membranes.

Caption: Relationship between this compound and Naphthol Blue Black.

Conclusion

In the context of protein analysis, the term "Acid Black" most commonly refers to Naphthol Blue Black (Amido Black 10B or Acid Black 1), a reliable and widely documented stain for proteins in gels and on membranes. While this compound is a distinct chemical entity, its application in routine protein electrophoresis and blotting is not well-established in the available scientific literature. For researchers and professionals in drug development, utilizing the standardized protocols for Naphthol Blue Black ensures reproducibility and accuracy in protein visualization and total protein normalization for quantitative Western blotting. This guide provides the necessary technical details and protocols to effectively employ this class of dyes in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Acid Black 24 Protein Staining for PAGE Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 24 is a diazo dye that can be utilized for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). This method provides a rapid and cost-effective alternative to other common staining techniques such as Coomassie Brilliant Blue or silver staining. The underlying principle involves the binding of the negatively charged dye to positively charged amino acid residues in proteins under acidic conditions, resulting in the formation of a visible blue-black protein-dye complex. This protocol details a representative method for the use of this compound for staining proteins in PAGE gels, based on established procedures for similar acid dyes like Amido Black. The described procedure is suitable for qualitative visualization of protein bands and can be adapted for semi-quantitative analysis.

Materials and Reagents

-

Staining Solution:

-

This compound: 0.1% (w/v)

-

Methanol: 40% (v/v)

-

Glacial Acetic Acid: 10% (v/v)

-

Deionized Water: to final volume

-

-

Destaining Solution:

-

Methanol: 50% (v/v)

-

Glacial Acetic Acid: 7% (v/v)

-

Deionized Water: to final volume

-

-

Gel Storage Solution:

-

Glacial Acetic Acid: 7% (v/v)

-

Deionized Water: to final volume

-

-

Polyacrylamide gel containing separated proteins

-

Orbital shaker

-

Staining and destaining trays

-

Gel imaging system

Experimental Protocol

This protocol is optimized for a standard mini-gel (approx. 8 cm x 10 cm x 1 mm). Volumes should be adjusted for larger or smaller gels to ensure the gel is fully submerged.

1. Gel Fixation (Optional but Recommended)

-

Following electrophoresis, place the PAGE gel in a clean staining tray.

-

Add a sufficient volume of a fixing solution (e.g., 40% methanol, 10% acetic acid in water) to completely cover the gel.

-

Incubate for 30-60 minutes on an orbital shaker at room temperature. This step helps to precipitate the proteins within the gel matrix and removes interfering substances like SDS.

2. Staining

-

Decant the fixing solution.

-

Add enough this compound Staining Solution to fully immerse the gel (approximately 50-100 mL for a mini-gel).

-

Incubate the gel in the staining solution for 1 to 2 hours at room temperature with gentle agitation on an orbital shaker.[1][2] Shorter incubation times may be sufficient for gels with higher protein loads, while longer times can increase sensitivity for lower abundance proteins.

3. Destaining

-

Pour off the staining solution. The staining solution can often be reused a few times.

-

Briefly rinse the gel with deionized water or directly with Destaining Solution to remove excess surface stain.

-

Add a generous volume of Destaining Solution to the tray.

-

Agitate the gel in the destaining solution at room temperature. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint blue or clear background.[1] This process may take several hours. For a more rapid destain, the solution can be changed more frequently.

4. Gel Storage and Imaging

-

Once the desired background clarity is achieved, decant the destaining solution.

-

Wash the gel with deionized water or the Gel Storage Solution for 10-15 minutes.

-

The gel can now be imaged using a standard flatbed scanner or a dedicated gel documentation system.

-

For long-term storage, immerse the gel in the Gel Storage Solution and store it in a sealed bag at 4°C.

Data Presentation

The performance of protein stains is typically evaluated based on their sensitivity (limit of detection) and linear dynamic range. While specific quantitative data for this compound in PAGE gels is not widely published, the following table summarizes the expected performance based on data from the closely related dye, Amido Black (also known as Naphthol Blue Black or Acid Black 1).

| Parameter | Typical Value | Notes |

| Limit of Detection | ~50 ng/band | Sensitivity can be influenced by protein composition, gel thickness, and staining/destaining times.[3] |

| Linear Dynamic Range | Variable | Generally exhibits a narrower linear range compared to fluorescent dyes. Best suited for semi-quantitative analysis. |

| Staining Time | 1 - 2 hours | Can be adjusted based on experimental needs.[1] |

| Compatibility | Mass Spectrometry | Generally considered compatible, though destaining must be thorough. |

| Western Blot | Not recommended for pre-staining before transfer as it is a permanent stain. Use for staining the membrane post-transfer. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound protein staining protocol.

Caption: Workflow for this compound protein staining in PAGE gels.

References

Application Notes and Protocols for Total Protein Staining in Western Blot Analysis with Naphthol Blue Black

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Naphthol Blue Black, a sensitive and efficient anionic dye for the visualization of proteins on nitrocellulose and PVDF membranes following Western blot analysis. Naphthol Blue Black, also known as Amido Black 10B or Acid Black 1, serves as a valuable tool for confirming protein transfer, assessing lane-to-lane loading variations, and for total protein normalization.

Introduction

Naphthol Blue Black is an anionic dye that binds to proteins, enabling rapid and reversible staining of protein bands on transfer membranes. Its interaction with proteins is primarily based on electrostatic interactions between the dye's sulfonate groups and positively charged amino acid residues (such as lysine and arginine), as well as non-covalent binding to hydrophobic regions of proteins. This staining method offers a straightforward and cost-effective way to visualize the entire protein profile on a blot, ensuring the quality of the transfer before proceeding with more time-consuming and expensive immunodetection steps.

It is important to note that while "Acid Black 24" is a distinct chemical entity (CAS 3071-73-6), the commonly used black protein stain in Western blotting is Naphthol Blue Black (also known as Amido Black 10B or Acid Black 1, CAS 1064-48-8)[1][2][3][4][5]. The protocols provided herein pertain to the use of Naphthol Blue Black.

Data Presentation

For effective comparison, the performance characteristics of Naphthol Blue Black are summarized below in comparison to other common total protein stains.

| Stain | Minimum Amount Detected | Membrane Compatibility | Reversibility | Downstream Compatibility |

| Naphthol Blue Black (Amido Black 10B) | ~50 ng | PVDF, Nitrocellulose | Yes | Immunodetection, Sequencing |

| Ponceau S | ~200 ng | PVDF, Nitrocellulose | Yes | Immunodetection, Sequencing |

| Coomassie Brilliant Blue R-250 | ~50 ng | PVDF | No (Fixes protein) | Limited |

Experimental Protocols

-

Naphthol Blue Black (Amido Black 10B) powder

-

Methanol

-

Glacial Acetic Acid

-

Deionized Water

-

Orbital shaker

-

Staining and destaining trays

-

Staining Solution (0.1% Naphthol Blue Black):

-

Dissolve 0.1 g of Naphthol Blue Black in 100 mL of a solution containing 10% methanol and 2% acetic acid.

-

Filter the solution to remove any particulate matter.

-

-

Destaining Solution:

-

Prepare a solution of 50% methanol and 7% acetic acid in deionized water.

-

-

Post-Transfer Wash: After completing the protein transfer from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the 0.1% Naphthol Blue Black staining solution. Place it on an orbital shaker and incubate for 15-30 minutes at room temperature.

-

Destaining: Transfer the membrane to the destaining solution. Agitate gently on an orbital shaker for 5-10 minutes, or until the protein bands are clearly visible against a lighter background. The destaining time may be adjusted based on the desired contrast.

-

Final Wash: Rinse the membrane thoroughly with deionized water to remove the destaining solution.

-

Imaging: The stained membrane can now be imaged to document the protein transfer efficiency and loading consistency.

-

Reversal of Staining (for subsequent immunodetection): To proceed with immunodetection, the stain must be removed. Wash the membrane extensively with TBS-T (Tris-Buffered Saline with Tween 20) or PBS-T (Phosphate-Buffered Saline with Tween 20) until the stain is no longer visible. The membrane is then ready for the blocking step of the Western blot protocol.

Mandatory Visualizations

Caption: A streamlined workflow of Western blot analysis, including the total protein staining step.

Caption: The binding mechanism of Naphthol Blue Black to proteins on a membrane.

References

Staining Collagen Fibers with Acid Black 24 in Tissue Sections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural support to tissues and plays a crucial role in cellular regulation, tissue development, and wound healing. The visualization and quantification of collagen fibers are essential for studying a wide range of physiological and pathological processes, including fibrosis, cancer progression, and tissue regeneration. While several histological stains are employed for this purpose, this document details the application of Acid Black 24, an anionic azo dye, for staining collagen fibers in tissue sections.

Disclaimer: Established protocols for the specific use of this compound in routine histological collagen staining are not widely documented in scientific literature. The protocols and data presented herein are based on the general principles of acid dye staining for collagen and may require optimization for specific applications and tissue types.

Principle of Staining

Acid dyes, such as this compound, are characterized by their negatively charged sulfonic acid groups. In an acidic staining solution, tissue proteins, particularly the basic amino acid residues (like lysine and arginine) in collagen, become positively charged.[1] This allows for ionic bonding between the anionic dye molecules and the cationic sites on the collagen fibers.[2] The selectivity of acid dyes for collagen over other tissue components in certain staining methods, like trichrome stains, is influenced by factors such as dye molecular size, the use of polyacids (e.g., phosphomolybdic or phosphotungstic acid), and the pH of the staining solutions.[3] Polyacids are thought to act as a "dye-differentiating agent," helping to remove smaller dye molecules from less dense structures like cytoplasm while allowing larger dye molecules to be retained by the denser collagen fibers.

This compound is a double azo dye with a molecular weight of 731.71 g/mol and the molecular formula C₃₆H₂₃N₅Na₂O₆S₂.[4][5] Its chemical structure and anionic nature make it a plausible candidate for binding to the basic groups in collagen, similar to other acid dyes used in histology.

Applications in Research and Drug Development

The staining of collagen fibers is critical in various research and development areas:

-

Fibrosis Research: To assess the extent of collagen deposition in fibrotic diseases affecting organs such as the liver, kidney, lung, and heart.

-

Oncology: To study the tumor microenvironment, where collagen remodeling can influence tumor growth, invasion, and metastasis.

-

Wound Healing Studies: To evaluate the quality and progression of tissue repair by monitoring collagen organization and deposition.

-

Biomaterial and Tissue Engineering: To assess the integration and remodeling of implanted scaffolds and engineered tissues.

-

Drug Efficacy Studies: To quantify the anti-fibrotic effects of novel therapeutic agents.

Experimental Protocols

The following is a proposed protocol for a trichrome-type staining method using this compound to stain collagen. This protocol is adapted from general trichrome staining principles and should be optimized for your specific tissue and experimental conditions.

Protocol 1: Proposed Trichrome-Type Staining with this compound

Solutions Required:

-

Bouin's Fluid (Optional Pre-fixation/Mordant): Standard formulation.

-

Weigert's Iron Hematoxylin: Standard formulation for nuclear staining resistant to acidic solutions.

-

Biebrich Scarlet-Acid Fuchsin Solution: Standard formulation for staining cytoplasm and muscle.

-

Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.

-

This compound Staining Solution (Hypothetical): 0.5% this compound (w/v) in 1% aqueous acetic acid. Concentration may require optimization.

-

1% Acetic Acid Solution: For rinsing.

Procedure for Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through graded alcohols: 100% (2 changes, 3 minutes each), 95%, and 70% (3 minutes each).

-

Rinse in distilled water.

-

-

Mordanting (Optional but Recommended):

-

For improved staining, incubate sections in Bouin's fluid at 56°C for 1 hour.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate briefly in 0.5% acid alcohol if necessary.

-

"Blue" the nuclei in running tap water or Scott's tap water substitute.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 5-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation:

-

Place slides in 5% phosphomolybdic or phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the red stain from collagen.

-

Do not rinse with water after this step.

-

-

Collagen Staining:

-

Transfer slides directly to the this compound staining solution for 10-20 minutes.

-

-

Dehydration and Mounting:

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate rapidly through 95% and absolute ethanol.

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Keratin: Red/Pink

-

Collagen: Blue-Black

Protocol 2: Quantitative Analysis of Collagen Staining

Image analysis software (e.g., ImageJ/Fiji) can be used to quantify collagen from the stained sections.

-

Image Acquisition:

-

Capture high-resolution digital images of the stained sections using a bright-field microscope.

-

Ensure consistent lighting, magnification, and camera settings across all images to be compared.

-

-

Image Processing and Analysis (using ImageJ/Fiji):

-

Open the captured image.

-

Color Deconvolution: Use the color deconvolution plugin to separate the image into its constituent stains (hematoxylin, red stain, and black stain).

-

Thresholding: Select the image channel corresponding to the this compound stain. Apply a color threshold to specifically select the black-stained collagen fibers.

-

Measurement: Measure the area of the thresholded region (Collagen Area).

-

Measure the total tissue area in the image.

-

Calculation: Calculate the collagen area fraction as: (Collagen Area / Total Tissue Area) x 100%

-

Data Presentation

Quantitative data from collagen analysis should be presented clearly for comparison between experimental groups.

Table 1: Hypothetical Quantitative Analysis of Liver Fibrosis

| Treatment Group | N | Collagen Area Fraction (%) (Mean ± SD) | p-value (vs. Control) |

| Control | 8 | 1.5 ± 0.4 | - |

| Disease Model | 8 | 12.8 ± 2.1 | <0.001 |

| Drug A | 8 | 7.2 ± 1.5 | <0.01 |

| Drug B | 8 | 4.1 ± 0.9 | <0.001 |

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for staining and quantitative analysis of collagen.

Caption: Collagen interaction with integrins activates signaling.

References

- 1. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | C36H25N5NaO6S2 | CID 24186275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acid Black 24 staining solution preparation and storage

Application Note: Acid Black 24 Staining Solution

Introduction

This compound, also known as Naphthol Blue Black or Amido Black 10B, is an anionic diazo dye used extensively in life science research.[1] Its primary application is the staining of proteins in various formats, including polyacrylamide and agarose gels (after electrophoresis) and on nitrocellulose or PVDF membranes (in Western blotting).[1] The dye binds to the positive charges of amino groups on proteins, yielding a characteristic blue-black color, making it a valuable tool for protein detection and quantification.[2] Its sensitivity is comparable to Coomassie Brilliant Blue R. This document provides detailed protocols for the preparation, use, and storage of this compound staining solutions.

Data Presentation: Reagent Composition

The tables below summarize the quantitative data for preparing the staining and destaining solutions, providing a clear and quick reference for laboratory use.

Table 1: Staining Solution (0.1% w/v) For a final volume of 100 mL

| Component | Chemical Formula | Concentration | Quantity |

| This compound (Amido Black 10B) | C₂₂H₁₄N₆Na₂O₉S₂ | 0.1% (w/v) | 0.1 g |

| Methanol | CH₃OH | 40% (v/v) | 40 mL |

| Glacial Acetic Acid | CH₃COOH | 10% (v/v) | 10 mL |

| Distilled Water | H₂O | - | To 100 mL |

Table 2: Destaining Solution For a final volume of 1000 mL

| Component | Chemical Formula | Concentration | Quantity |

| Methanol | CH₃OH | 5% (v/v) | 50 mL |

| Glacial Acetic Acid | CH₃COOH | 7% (v/v) | 70 mL |

| Distilled Water | H₂O | - | To 1000 mL |

Experimental Protocols

Protocol 1: Preparation of Staining and Destaining Solutions

1.1. Materials and Equipment:

-

This compound (Amido Black 10B) powder (C.I. 20470)

-

Methanol

-

Glacial Acetic Acid

-

Distilled or deionized water

-

Graduated cylinders

-

Beakers or flasks

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Storage bottles

1.2. Staining Solution Preparation (100 mL):

-

Weigh 0.1 g of this compound powder and place it into a 250 mL beaker.

-

Add 40 mL of methanol to the beaker.

-

Add 10 mL of glacial acetic acid.

-

Place the beaker on a magnetic stirrer and mix gently.

-

Slowly add distilled water to bring the final volume to 100 mL.

-

Continue mixing until the dye is completely dissolved.

-

The freshly prepared staining solution should be filtered before its first use to remove any particulates.

1.3. Destaining Solution Preparation (1000 mL):

-

Measure 50 mL of methanol and pour it into a 1000 mL graduated cylinder or flask.

-

Add 70 mL of glacial acetic acid.

-

Add distilled water to bring the final volume to 1000 mL.

-

Mix the solution thoroughly.

Protocol 2: Staining Proteins on Membranes (e.g., Western Blot)

2.1. Procedure:

-

Following protein transfer, rinse the membrane briefly with distilled water.

-

Immerse the membrane completely in the this compound staining solution.

-

Incubate for 5 to 15 minutes at room temperature with gentle agitation.

-

Remove the membrane from the staining solution. The staining solution can be collected and reused.

-

Transfer the membrane to the destaining solution.

-

Destain for 5-10 minutes with gentle agitation, or until the protein bands are clearly visible against a clear background. Change the destaining solution 1-3 times if necessary.

-

Once destaining is complete, rinse the membrane with distilled water to stop the process.

Protocol 3: Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

3.1. Procedure:

-

After electrophoresis, place the gel in a suitable container.

-

Immerse the gel in the this compound staining solution, ensuring the gel is fully submerged. A volume of 50 mL is typically sufficient for a mini-gel.

-

Incubate for 1 to 2 hours at room temperature with gentle agitation on a shaker.

-

Pour off the staining solution (it can be saved for future use) and wash the gel with the destaining solution.

-

Incubate the gel in the destaining solution with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are sharp and the background is clear.

Storage and Stability

-

Staining and Destaining Solutions : Both solutions should be stored in tightly sealed containers at room temperature (+15°C to +25°C).

-

Stability : When stored correctly, the staining solution is stable for up to 6 months. The destaining solution is also stable for an extended period under the same conditions.

-

Safety : Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Mixing should ideally be performed in a chemical fume hood.

Visualized Workflow

Caption: Workflow for this compound solution preparation and use.

References

Application Notes and Protocols for Protein Quantification Using Amido Black 10B (Acid Black 1)

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the quantification of proteins using Amido Black 10B, also known as Acid Black 1. This colorimetric assay is a rapid, sensitive, and cost-effective method suitable for determining protein concentration in various sample types, including those immobilized on membranes (e.g., Western blots) and in solution. The protocol described herein is robust and can be adapted for different laboratory settings. This application note includes comprehensive experimental procedures, data presentation in a tabular format for easy interpretation, and diagrams illustrating the experimental workflow and the underlying chemical principle of the assay.

Introduction

Accurate determination of protein concentration is a fundamental requirement in many biological and biochemical research areas, including drug development. The Amido Black 10B assay is a reliable method for protein quantification.[1][2] This anionic dye binds to proteins, and the amount of bound dye is proportional to the protein concentration.[3] The assay can be performed on proteins that are in solution or immobilized on a solid support, such as nitrocellulose or PVDF membranes.[4] The dye interacts with the basic amino acid residues of proteins, primarily through electrostatic and van der Waals interactions, resulting in a stable blue-black complex. The bound dye can then be eluted and quantified spectrophotometrically. This method is particularly useful for its sensitivity, with the ability to detect nanogram amounts of protein.[3]

Principle of the Method

Amido Black 10B is an anionic diazo dye that binds to proteins under acidic conditions. The staining solution typically contains methanol and acetic acid, which help to fix the proteins and facilitate the binding of the dye. The sulfonic acid groups on the Amido Black 10B molecule are negatively charged at acidic pH and interact with the positively charged amino groups of basic amino acid residues (such as lysine, arginine, and histidine) and the N-terminus of the protein. This interaction forms a stable, colored protein-dye complex. Unbound dye is then washed away, and the amount of dye bound to the protein is quantified by measuring the absorbance after elution. The intensity of the color is directly proportional to the amount of protein present in the sample.

Caption: Chemical principle of Amido Black 10B protein staining.

Materials and Reagents

-

Amido Black 10B (Acid Black 1) powder

-

Methanol, analytical grade

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Bovine Serum Albumin (BSA) for standards

-

Cellulose acetate membranes or 96-well microtiter plates

-

Spectrophotometer or microplate reader capable of reading absorbance at 620-630 nm.

-

Microcentrifuge tubes

-

Pipettes and tips

Reagent Preparation:

-

Staining Solution (0.1% w/v Amido Black 10B): Dissolve 0.1 g of Amido Black 10B in a mixture of 45 mL methanol, 10 mL glacial acetic acid, and 45 mL distilled water. Store at room temperature.

-

Destaining Solution: Mix 90 mL of ethanol with 10 mL of glacial acetic acid. Alternatively, a solution of 45% methanol and 10% acetic acid in water can be used.

-

Elution Buffer (0.2 M NaOH): Dissolve 0.8 g of NaOH in 100 mL of distilled water.

-

Protein Standard Stock Solution (1 mg/mL BSA): Dissolve 10 mg of BSA in 10 mL of an appropriate buffer (e.g., PBS or saline). Prepare a series of dilutions for the standard curve.

Experimental Protocols

Two primary protocols are presented: one for proteins in solution and another for proteins immobilized on a membrane.

4.1. Protocol for Protein Quantification in Solution (Microplate Method)

This protocol is adapted for quantifying protein in solution using a 96-well plate format.

-

Sample and Standard Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 0.1 to 2 mg/mL. Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well plate.

-

Drying: Allow the spots to air-dry completely at room temperature.

-

Staining: Add 200 µL of Amido Black 10B staining solution to each well and incubate for 5-10 minutes at room temperature with gentle shaking.

-

Washing: Carefully aspirate the staining solution and wash the wells three times with 200 µL of destaining solution to remove unbound dye.

-

Elution: Add 200 µL of 0.2 M NaOH to each well to elute the bound dye. Incubate for 15 minutes with gentle shaking until the color is uniform.

-

Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

4.2. Protocol for Protein Quantification on Membranes

This protocol is suitable for quantifying proteins transferred to nitrocellulose or PVDF membranes.

-

Membrane Preparation: After protein transfer (e.g., Western blot), wash the membrane briefly with distilled water.

-

Staining: Immerse the membrane in the Amido Black 10B staining solution for 1-5 minutes with gentle agitation.

-

Destaining: Transfer the membrane to the destaining solution and wash for 3-5 minutes, or until the background is clear and the protein bands are distinct. Repeat with fresh destaining solution if necessary.

-

Documentation: The stained membrane can be photographed or scanned for qualitative analysis.

-

Quantification (Optional): For quantitative analysis, excise the protein bands of interest and place them in separate microcentrifuge tubes. Add a defined volume of elution buffer (e.g., 1 mL of 0.2 M NaOH) to each tube and incubate until the dye is completely eluted. Measure the absorbance of the eluate at 620 nm and compare it to a standard curve generated from known amounts of protein spotted on the same membrane.

Caption: Experimental workflow for protein quantification using Amido Black 10B.

Data Presentation

The performance of the Amido Black 10B protein assay is summarized in the table below. The values are compiled from various literature sources and may vary depending on the specific protocol and instrumentation used.

| Parameter | Value | Reference |

| Linear Range | 1 - 20 µg | |

| 0.125 - 4.0 mg/ml | ||

| 2 - 24 µg | ||

| Sensitivity (Limit of Detection) | >50 ng/band (on membranes) | |

| Can detect nanogram amounts | ||

| Wavelength of Max. Absorbance | 620 nm | |

| Reproducibility | High (r² = 0.950–0.999 for linear regression) |

Discussion and Troubleshooting

The Amido Black 10B assay is a versatile and sensitive method for protein quantification. However, certain substances can interfere with the assay. High concentrations of detergents, lipids, and other molecules that can bind to the dye may lead to inaccurate results. It is important to include appropriate controls and to prepare standards in a buffer that is similar in composition to the unknown samples.

Common Issues and Solutions:

-

High Background: This can be caused by incomplete washing or prolonged staining times. Ensure thorough washing with the destaining solution.

-

Low Sensitivity: This may result from insufficient staining time or the presence of interfering substances. Optimize the staining time and ensure that the samples are free from high concentrations of interfering agents.

-

Non-linear Standard Curve: This can occur if the protein concentrations are outside the linear range of the assay. Adjust the concentrations of the standards to fall within the linear range.

-

Protein-to-Protein Variation: The extent of dye binding can vary between different proteins due to differences in their amino acid composition. It is therefore recommended to use a standard protein that is similar to the protein being assayed, if possible.

Conclusion